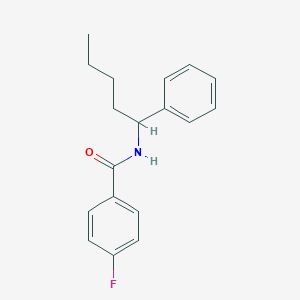

4-fluoro-N-(1-phenylpentyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

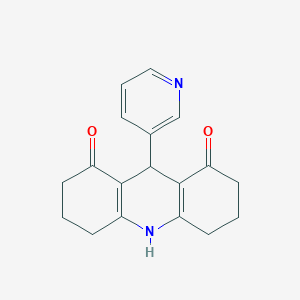

Übersicht

Beschreibung

4-fluoro-N-(1-phenylpentyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in laboratories to mimic the effects of illegal drugs such as marijuana. 4F-ADB has been the subject of extensive research in recent years, and its unique properties make it a promising candidate for a variety of scientific applications.

Wirkmechanismus

The exact mechanism of action of 4-fluoro-N-(1-phenylpentyl)benzamide is not fully understood, but it is believed to act on the same receptors in the brain as THC, the active ingredient in marijuana. Specifically, it binds to CB1 receptors in the brain, which are responsible for mediating the psychoactive effects of THC. This binding leads to a cascade of biochemical and physiological effects, which are responsible for the drug's potent psychoactive properties.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-fluoro-N-(1-phenylpentyl)benzamide are complex and not fully understood, but researchers have identified several key effects that are responsible for the drug's psychoactive properties. These include alterations in neurotransmitter release, changes in the activity of ion channels in the brain, and changes in the expression of certain genes. These effects are thought to be responsible for the drug's potent psychoactive properties, which include euphoria, relaxation, and altered perception of time and space.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-fluoro-N-(1-phenylpentyl)benzamide in lab experiments is its potency. The drug is highly potent, meaning that small amounts can produce significant effects, making it a cost-effective option for researchers. Additionally, the drug's unique properties make it a promising candidate for a variety of scientific applications. However, there are also limitations to using 4-fluoro-N-(1-phenylpentyl)benzamide in lab experiments. The drug is highly unstable and can degrade quickly, making it difficult to work with. Additionally, the drug's psychoactive effects can make it difficult to control for variables in experiments, leading to inconsistent results.

Zukünftige Richtungen

There are many potential future directions for research on 4-fluoro-N-(1-phenylpentyl)benzamide. One promising area of research is in the development of new treatments for neurological disorders. The drug's potent anticonvulsant and anti-inflammatory properties make it a promising candidate for further investigation in this area. Additionally, researchers may investigate the drug's potential applications in the treatment of other conditions, such as chronic pain and anxiety. Finally, researchers may also investigate the drug's potential as a tool for studying the endocannabinoid system, which is involved in a variety of physiological processes in the body.

Synthesemethoden

The synthesis of 4-fluoro-N-(1-phenylpentyl)benzamide involves a complex process that requires specialized equipment and expertise. The chemical is typically created by reacting a precursor compound with a fluorinating agent, followed by a series of purification steps to isolate the final product. The exact details of the synthesis method are closely guarded by manufacturers and are not widely available in the scientific literature.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(1-phenylpentyl)benzamide has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research is in the development of new treatments for neurological disorders such as epilepsy and multiple sclerosis. The chemical has been shown to have potent anticonvulsant and anti-inflammatory properties, making it a promising candidate for further investigation.

Eigenschaften

Produktname |

4-fluoro-N-(1-phenylpentyl)benzamide |

|---|---|

Molekularformel |

C18H20FNO |

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

4-fluoro-N-(1-phenylpentyl)benzamide |

InChI |

InChI=1S/C18H20FNO/c1-2-3-9-17(14-7-5-4-6-8-14)20-18(21)15-10-12-16(19)13-11-15/h4-8,10-13,17H,2-3,9H2,1H3,(H,20,21) |

InChI-Schlüssel |

MVZVTUURBAVKJA-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Kanonische SMILES |

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)

![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)